ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate is a synthetic organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a methyl group, and a tert-butoxycarbonyl (BOC) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate typically involves multiple steps. One common method includes the protection of an amino group using a tert-butoxycarbonyl (BOC) group, followed by esterification and other functional group modifications. The reaction conditions often involve the use of solvents like dichloromethane, and reagents such as diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as sodium azide (NaN3). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.
Scientific Research Applications
Ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate involves its interaction with specific molecular targets. The BOC-protected amino group can be deprotected under acidic conditions to reveal a free amino group, which can then participate in various biochemical reactions. The compound may act as an enzyme inhibitor by binding to the active site of enzymes and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1S,3R,4S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
- Ethyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxo-3-phenylpropyl]pentanoate
Uniqueness
Ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the BOC-protected amino group allows for selective deprotection and subsequent reactions, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C15H27NO5 |
---|---|
Molecular Weight |
301.38 g/mol |
IUPAC Name |
ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate |
InChI |
InChI=1S/C15H27NO5/c1-7-20-13(18)9-12(17)11(8-10(2)3)16-14(19)21-15(4,5)6/h10-11H,7-9H2,1-6H3,(H,16,19)/t11-/m0/s1 |
InChI Key |
UJWVZXIMCGERRM-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)CC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)CC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.